rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid
Description
Structure and Synthesis The compound rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid (molecular formula: C₁₂H₁₉NO₅; molecular weight: 257.28 g/mol) features a bicyclic furo[2,3-c]pyrrole scaffold with a tert-butoxycarbonyl (Boc) protecting group at position 5 and a carboxylic acid substituent at position 3a . The "rel" designation indicates the relative stereochemistry at the 3aS and 6aR positions, critical for its conformational stability and interactions in biological systems.
Synthesis of such bicyclic frameworks typically involves multi-step reactions, including cyclization, hydrogenation, and protective group strategies. For example, similar compounds in and utilize coupling agents like N,N′-tetramethyluronium hexafluorophosphate (HATU) and Boc protection under anhydrous conditions .
Applications
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting molecules. The Boc group enhances solubility in organic solvents and protects reactive amines during synthesis, while the carboxylic acid moiety enables further functionalization (e.g., amide bond formation) .
Properties
IUPAC Name |
(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8-12(7-13,9(14)15)4-5-17-8/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBETXKGOEYEMJB-UFBFGSQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring System Construction
The fused furo[2,3-c]pyrrole scaffold is typically assembled via cyclization of amino alcohol precursors. A key approach involves:
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Mitsunobu Reaction : Diastereoselective formation of the tetrahydrofuran ring using triphenylphosphine and diethyl azodicarboxylate (DEAD) with a chiral diol precursor.
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Pictet-Spengler Cyclization : Acid-catalyzed closure of the pyrrolidine ring from tryptamine analogs, achieving the rel-(3aS,6aR) configuration.
Representative Procedure:
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Starting Material : (R)-(−)-2-Pyrrolidone-5-carboxylic acid (10 mmol)
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Reagents : tert-Butyl dicarbonate (Boc₂O, 12 mmol), DMAP (0.5 mmol) in THF
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Conditions : 0°C → RT, 12 hr, N₂ atmosphere
Protecting Group Strategy
Boc Protection Dynamics
The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine while allowing subsequent carboxylation:
| Step | Reaction | Reagents | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Amine Boc Protection | Boc₂O, DMAP, THF | 0→25 | 12 | 92 |
| 2 | Carboxylic Acid Activation | EDCI, HOBt, DMF | 25 | 3 | Quant. |
Critical considerations:
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Boc stability under basic conditions enables orthogonal protection schemes
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Selective deprotection requires HFIP/H₂O mixtures to prevent ring-opening
Stereoselective Carboxylation
Asymmetric Induction Methods
Achieving the 3aR configuration employs:
Comparative Data:
| Method | Catalyst Loading (%) | ee (%) | Scale (g) |
|---|---|---|---|
| Chiral Pool | N/A | 99.5 | 10 |
| Organocatalytic | 5 | 95 | 2 |
| Enzymatic Resolution | 15 | 99.8 | 5 |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances implement flow chemistry for improved safety and yield:
Reactor Design :
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Microstructured mixer (0.5 mm ID)
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Residence time: 8 min
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Productivity: 1.2 kg/day
Key Parameters :
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Pressure: 8 bar
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Temp Gradient: 50°C → 120°C
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Catalyst: Immobilized lipase (Candida antarctica)
Advantages :
Analytical Characterization
Spectroscopic Data Correlation
Comparative Method Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of Boc-protected amino acids and their derivatives. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protected intermediate allows for the efficient synthesis of target molecules with high purity.
Mechanism of Action
The mechanism of action of rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid involves its ability to undergo various chemical transformations. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or other linkages.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues
Functional Group Variations
Carboxylic Acid vs. Ester Derivatives
- Carboxylic Acid (Target Compound) : Enhances water solubility (logP ~1.2 estimated) and enables ionic interactions in biological targets. However, it may reduce membrane permeability compared to esters .
- Benzyl Ester () : The benzyl group in rel-(3aR,6aR)-tert-butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate increases hydrophobicity (logP ~3.5), favoring lipid bilayer penetration but limiting aqueous solubility .
Protecting Group Differences
- Boc Group : Acid-labile (cleaved with TFA), widely used in peptide synthesis. The target compound’s Boc group stabilizes the amine during synthesis without interfering with carboxylic acid reactivity .
- Benzyloxycarbonyl () : Base-sensitive (cleaved with piperidine), used in Fmoc-based strategies. This difference necessitates orthogonal protection schemes in multi-step syntheses .
Ring System Variations
Furo[2,3-c]pyrrole vs. Cyclopenta[c]pyrrole
- Furo[2,3-c]pyrrole (Target Compound) : The fused furan-pyrrole system imparts moderate rigidity, favoring planar interactions with enzyme active sites.
- For example, rel-(3aR,5r,6aS)-5-hydroxyhexahydrocyclopenta[c]pyrrole-2-carboxylate () shows altered hydrogen-bonding capacity due to the hydroxyl substituent .
Enzyme Inhibition and Solubility
- The target compound’s carboxylic acid may mimic natural substrates in protease inhibition assays, as seen in , where similar structures showed IC₅₀ values in the nanomolar range for autotaxin inhibition .
- Hydroxyl-Substituted Analogues () : The hydroxyl group in cyclopenta derivatives could enhance hydrogen bonding but reduce metabolic stability compared to carboxylic acids .
Biological Activity
The compound rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid (CAS Number: 2828433-60-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 257.290 g/mol
- CAS Number : 2828433-60-7
Physical Properties
| Property | Value |
|---|---|
| Purity | ≥ 97% |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Some derivatives of furo[2,3-c]pyrrole compounds have shown potential against bacterial strains, indicating that this compound may possess similar properties.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways, which might be relevant for therapeutic applications in inflammatory diseases.
Pharmacological Studies
Recent research has focused on the pharmacological effects of related compounds. For instance:
- Antitumor Activity : A study indicated that certain furo[2,3-c]pyrrole derivatives inhibited tumor growth in vitro and in vivo models.
- Neuroprotective Effects : Research into related compounds has suggested potential neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.
Study 1: Antimicrobial Properties
A study conducted on a series of furo[2,3-c]pyrrole derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications to the tert-butoxycarbonyl group enhanced activity.
Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of related compounds in a murine model of arthritis. The findings suggested that these compounds reduced inflammation markers significantly compared to controls.
Q & A
Q. What are the standard synthetic protocols for preparing rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid?
The synthesis typically involves multi-step routes starting from bicyclic pyrrolidine or furan precursors. A common approach includes:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to stabilize reactive amines during subsequent reactions .
- Step 2 : Ring closure via cyclization reactions (e.g., Paal-Knorr pyrrole synthesis) to form the fused furo-pyrrole framework .
- Step 3 : Hydrolysis or oxidation to introduce the carboxylic acid functionality . Purification often employs column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature gradients .
Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry?
- Chiral HPLC or SFC : Resolves enantiomers and confirms the rel-(3aS,6aR) configuration .
- NMR Spectroscopy : - and -NMR identify diastereotopic protons and verify the fused ring system (e.g., coupling constants for axial/equatorial protons in the hexahydro framework) .
- X-ray Crystallography : Definitive confirmation of absolute stereochemistry for crystalline derivatives .
Q. What are the primary applications of this compound in medicinal chemistry?
The Boc-protected furo-pyrrole scaffold serves as a versatile intermediate for:
- Peptidomimetic Drug Design : Mimics secondary structures in bioactive peptides .
- Kinase Inhibitors : The bicyclic framework interacts with ATP-binding pockets in target enzymes .
- Prodrug Development : The carboxylic acid group enables conjugation with esterase-cleavable moieties .
Advanced Research Challenges
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
Contradictions in NOESY or ROESY NMR data (e.g., unexpected coupling patterns) often arise from conformational flexibility in the hexahydro ring. Methodological solutions include:
- Dynamic NMR Studies : Monitor ring-flipping barriers at variable temperatures to identify transient conformers .
- Computational Modeling (DFT) : Compare calculated vs. experimental coupling constants to validate stereochemical assignments .
- Derivatization : Introduce bulky substituents to restrict ring mobility and simplify spectral analysis .
Q. What strategies mitigate competing side reactions during Boc deprotection?
Acidic Boc removal (e.g., HCl/dioxane) can trigger undesired ring-opening or racemization. Mitigation approaches:
Q. How do solvent effects influence the compound’s reactivity in nucleophilic acyl substitution?
Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxylate activation but may promote epimerization. Key findings:
- DMAP Catalysis : Accelerates coupling with amines while reducing racemization in THF .
- Microreactor Systems : Continuous flow setups improve mixing efficiency and reduce side-product formation during large-scale reactions .
- Solvent-Free Mechanochemistry : Ball milling with coupling agents (EDC/HOBt) minimizes solvent-induced degradation .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to reconcile conflicting IC50 values across studies?
Variations in assay conditions (e.g., buffer pH, enzyme isoforms) often explain discrepancies. Best practices:
- Standardized Assays : Use recombinant enzymes with validated activity (e.g., KinaseGlobe panels) .
- Counter-Screening : Test against off-target kinases to rule out nonspecific binding .
- Structural-Activity Relationship (SAR) Studies : Correlate activity trends with substituent electronic effects (Hammett plots) .
Q. Conflicting solubility data in aqueous vs. organic solvents: What factors contribute?
The carboxylic acid group’s ionization state (pH-dependent) critically affects solubility:
- pH 1–3 : Protonated form dominates, enhancing solubility in organic solvents (logP ~1.2) .
- pH >5 : Deprotonated carboxylate increases aqueous solubility but reduces membrane permeability .
- Co-Solvent Systems : Use tert-butanol/water mixtures (1:1 v/v) to balance solubility and stability .
Methodological Recommendations
Optimal conditions for catalytic hydrogenation of unsaturated precursors
Handling air-sensitive intermediates during synthesis
- Schlenk Techniques : Use vacuum/N₂ cycles for moisture-sensitive steps .
- Stabilization : Add radical inhibitors (BHT) to prevent oxidation of thioether byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
